Polydatin

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

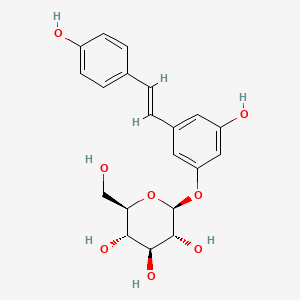

Polydatin consists of a resveratrol backbone (3,4',5-trihydroxystilbene) linked to a β-D-glucopyranoside moiety via a glycosidic bond at the C-3 position. Its molecular formula is C₂₀H₂₂O₈, with a molecular weight of 390.39 g/mol.

Key Structural Features:

- Stereochemistry : Five defined stereocenters (all in the glucopyranoside ring) and one E/Z center in the stilbene double bond.

- Conformation : The glucopyranoside adopts a chair-like configuration, while the stilbene moiety assumes an E-configuration (trans-polydatin).

- Functional Groups : Three hydroxyl groups on the phenyl rings, a glycosidic oxygen, and a double bond in the stilbene core.

SMILES Notation :OC[C@H]1O[C@@H](OC2=CC(O)=CC(\C=C\C3=CC=C(O)C=C3)=C2)[C@H](O)[C@@H](O)[C@@H]1O

Crystallographic Analysis and Conformational Dynamics

This compound’s crystalline structure and conformational behavior have been studied through co-crystallization and X-ray diffraction (XRD).

Co-Crystallization Studies:

XRD Patterns :

- Pure this compound exhibits sharp diffraction peaks (10–40°), indicating high crystallinity.

- Co-crystals with L-proline show distinct XRD profiles, confirming new crystalline phases.

Hydrogen Bonding :

Solubility Profiles and Partition Coefficients

This compound’s solubility varies significantly across solvents and formulations.

Solubility Data:

Enhanced Solubility Strategies :

- Cyclodextrin Complexes : Form 1:1 inclusion complexes with β-CD derivatives, increasing solubility by 3.47-fold.

- Phospholipid Complexes : Amorphous complexes with soy phospholipids reduce crystallinity, raising dissolution rates to 80.36% (vs. 63.84% for pure PD).

Partition Coefficients :

Thermal Stability and Degradation Kinetics

This compound’s thermal behavior has been characterized using DSC and TGA.

Thermal Properties:

Degradation Pathways :

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTZMXCBWJGKHG-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27208-80-6 | |

| Record name | Polydatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27208-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001030555 | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27208-80-6, 65914-17-2 | |

| Record name | Polydatin (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYDATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 140 °C | |

| Record name | trans-Piceid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le picéide peut être synthétisé par glycosylation du resvératrol. La réaction implique généralement l'utilisation d'un donneur de glycosyle et d'un accepteur de glycosyle en présence d'un catalyseur acide. Les conditions réactionnelles comprennent une plage de température de 50-60°C et un temps de réaction de 4-6 heures .

Méthodes de production industrielle

La production industrielle de picéide implique souvent l'extraction de sources naturelles telles que les peaux de raisin et la renouée du Japon. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le picéide a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse du resvératrol.

Biologie : Étudié pour ses propriétés antioxydantes et son rôle dans la protection des cellules contre le stress oxydatif.

Médecine : Enquête sur ses effets anticancéreux, anti-inflammatoires et cardioprotecteurs potentiels.

Industrie : Utilisé dans la production de compléments alimentaires et de produits cosmétiques

Mécanisme d'action

Le picéide exerce ses effets principalement par le biais de ses propriétés antioxydantes. Il élimine les radicaux libres et réduit le stress oxydatif dans les cellules. Le picéide module également diverses voies de signalisation, y compris l'axe Sirtuine 1/Poly(ADP-ribose) polymérase 1, qui joue un rôle dans les réponses au stress cellulaire et l'apoptose.

Applications De Recherche Scientifique

Polydatin is a naturally occurring polyphenolic stilbenoid with a variety of potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-apoptotic properties . It is a resveratrol derivative with improved bioavailability . this compound's therapeutic and protective effects stem from its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis .

Therapeutic Applications of this compound

This compound has demonstrated therapeutic potential in the treatment of various pathological conditions . These include:

- Cancer: this compound has shown anticancer activity in several types of cancer, including osteosarcoma, hepatocellular carcinoma (HCC), acute monocytic leukemia, nasopharyngeal carcinoma, breast cancer, laryngeal/cervical cancer, glioblastoma multiforme, and oral squamous cell carcinoma . It inhibits cell migration and proliferation, induces apoptosis, and reduces tumor size in animal models . The mechanisms of action involve the inhibition of signaling pathways such as β-catenin, Akt/STAT3–forkhead box protein O1 (FOXO1), and TUG1/Akt .

- Cardiovascular Diseases: this compound exhibits cardioprotective effects, including reducing cardiotoxicity associated with certain cancer treatments like sunitinib . It reduces oxidative stress, pro-inflammatory cytokines, and chemokines involved in myocardial damage . It also improves vascular endothelial function by maintaining vasodilation .

- Neurodegenerative Diseases: this compound has demonstrated protective effects against neurodegenerative diseases by improving cognitive function and reducing neurological dysfunction . Its antioxidant, anti-inflammatory, and anti-apoptotic activities contribute to its neuroprotective effects . It can improve cognitive function in conditions such as dementia, ethanol toxicity, and doxorubicin-induced cognitive impairment .

- Liver Disorders: this compound is commonly used in preclinical studies for protecting and treating liver disorders . It has shown positive effects against HCC through the inhibition of the Akt/STAT3–forkhead box protein O1 (FOXO1) signaling pathway, inducing apoptosis, and reducing tumor growth in animal models .

- Bone and Joint Disorders: this compound has shown promise in treating bone and joint disorders due to its anti-inflammatory and antioxidative properties .

- Other Conditions: this compound has also demonstrated therapeutic effects in diabetes, gastrointestinal diseases, infectious diseases, rheumatoid diseases, and skeletal/women disorders . It can improve cognitive function in conditions such as dementia, ethanol toxicity, and doxorubicin-induced cognitive impairment .

Pharmacological Mechanisms

This compound exerts its therapeutic effects through various pharmacological mechanisms, including:

- Anti-inflammatory Activity: this compound reduces the expression of pro-inflammatory cytokines and chemokines, downregulating signaling pathways such as NLRP3 inflammasome, MyD88, and NF-κB .

- Antioxidant Activity: this compound scavenges reactive oxygen species (ROS), reducing oxidative stress and protecting cells from damage .

- Anti-apoptotic Activity: this compound induces apoptosis in cancer cells through various mechanisms, including modulating cyclin D1, Bcl-2, cyclin A, and Bax, as well as activating caspase-3 .

- Modulation of Signaling Pathways: this compound modulates various signaling pathways involved in inflammation, oxidative stress, and apoptosis, such as β-catenin, Akt/STAT3–forkhead box protein O1 (FOXO1), and Nrf2/ARE .

Delivery Systems

The development of novel delivery systems for this compound is being considered to improve its bioavailability and efficacy .

Clinical Trials

Mécanisme D'action

Piceid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Piceid also modulates various signaling pathways, including the Sirtuin 1/Poly-ADP-Ribose Polymerase 1 axis, which plays a role in cellular stress responses and apoptosis .

Comparaison Avec Des Composés Similaires

Pharmacological Advantages of this compound

Enhanced Antioxidant Mechanisms

This compound upregulates endogenous antioxidants (SOD, CAT) and inhibits mitochondrial ROS generation. In diabetic retinopathy, it reduced hyperglycemia-induced ROS by 60% compared to resveratrol’s 40% .

Multi-Organ Protection

- Cardiovascular : this compound attenuated angiotensin II-induced cardiac hypertrophy by reducing ROS and fibrosis, surpassing resveratrol in improving ventricular function .

- Neuroprotection: In rotenone-induced Parkinson’s models, this compound restored dopamine levels by 50% and reduced lipid peroxidation (MDA levels ↓35%) .

- Hepatorenal Benefits: this compound reduced acetaminophen-induced liver injury by downregulating Bax/caspase-3 and enhancing Bcl-2, outperforming resveratrol in mitigating apoptosis .

Clinical Potential and Limitations

While this compound’s low oral bioavailability (2.9%) limits efficacy, novel delivery systems (nanoparticles, liposomes) are under investigation to enhance CNS penetration and target organ accumulation .

Activité Biologique

Polydatin, a natural stilbenoid polyphenol and a derivative of resveratrol, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is recognized for its improved bioavailability compared to resveratrol and its ability to modulate critical signaling pathways associated with various physiological and pathological conditions.

Pharmacological Mechanisms

This compound exhibits a range of pharmacological effects primarily through its anti-inflammatory, antioxidant, and anti-apoptotic activities. The compound influences several key signaling pathways, including:

- Nrf2/HO-1 Pathway : this compound enhances the activity of Nrf2, a transcription factor that regulates antioxidant responses, thereby reducing oxidative stress and inflammation in various models .

- MAPK and PI3K/Akt/mTOR Pathways : It modulates these pathways to exert protective effects against apoptosis in conditions such as ischemic brain injury and osteoarthritis .

- G6PD Inhibition : this compound has been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD), which is significant in cancer treatment as it reduces tumor growth and metastasis in certain cancer models .

Biological Activities

This compound's biological activities include:

- Anticancer Effects : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and cervical cancers. It achieves this by regulating cell cycle proteins and epithelial–mesenchymal transition (EMT) markers .

- Cardioprotective Properties : The compound demonstrates protective effects on the cardiovascular system by reducing oxidative stress and inflammation, which are critical in preventing heart diseases .

- Neuroprotective Effects : this compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a potential candidate for treating neurodegenerative diseases .

- Anti-Diabetic Activity : Studies suggest that this compound can improve insulin sensitivity and reduce blood glucose levels through its antioxidant properties .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in various health conditions:

-

Atopic Dermatitis : A clinical study showed that patients using this compound exhibited significant reductions in symptoms such as itching and redness over a 60-day period. Redness decreased by 99%, and itching was resolved in all patients by the end of the study .

Time (Days) Redness Reduction (%) Itching Reduction (%) 7 78 87 14 89 94 30 98 96 60 99 100 - Cancer Treatment : In preclinical studies, this compound reduced tumor size in models of metastatic tongue cancer and breast cancer by inhibiting G6PD activity. This highlights its potential as an adjunct therapy in oncology .

Q & A

Basic Research Questions

Q. What standardized experimental models are used to evaluate Polydatin’s antioxidant activity in vitro and in vivo?

- Methodology :

- In vitro : Use cell lines (e.g., C2C12 myoblasts, endothelial cells) exposed to oxidative stressors like H2O2 or tert-butyl hydroperoxide. Measure markers like reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and antioxidant enzymes (SOD, CAT, GPx) via ELISA or colorimetric assays .

- In vivo : Rodent models of ischemia-reperfusion injury (e.g., cerebral or cardiac) or diabetes. Quantify lipid peroxidation (MDA levels), SOD activity in tissues, and histological changes .

Q. How is this compound’s bioavailability assessed compared to resveratrol?

- Methodology :

- Conduct pharmacokinetic studies in rodents or human volunteers using HPLC or LC-MS/MS to measure plasma concentrations post-administration. Compare absorption rates, half-life, and tissue distribution. Note that this compound’s glycoside group enhances intestinal absorption via SGLT1 transporters, leading to higher bioavailability than resveratrol .

Q. What in vivo models are appropriate for studying this compound’s hepatoprotective effects?

- Methodology :

- Use carbon tetrachloride (CCl4)-induced liver fibrosis models in rats or high-fat-diet-induced non-alcoholic steatohepatitis (NASH) models. Assess outcomes via serum ALT/AST levels, liver histopathology (H&E staining), and fibrosis markers (e.g., collagen deposition via Masson’s trichrome) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on oxidative stress markers across studies?

- Methodology :

- Variable control : Standardize dosages (e.g., 10–50 mg/kg in rodents) and administration routes (oral vs. intraperitoneal).

- Model specificity : Consider disease context—e.g., this compound increases SOD in cerebral ischemia but may show neutral effects in sepsis-induced lung injury due to differential mitochondrial responses .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to identify context-dependent pathways .

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in skeletal muscle atrophy?

- Methodology :

- Pathway analysis : Use TNF-α-treated C2C12 cells to assess AKT/p38 MAPK/NF-κB signaling via Western blot. Co-treat with this compound and pathway-specific inhibitors (e.g., LY294002 for AKT) to validate targets .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict this compound-AKT binding affinity, followed by mutagenesis to confirm critical residues .

Q. How can preclinical neuroprotection studies be optimized for clinical translation?

- Methodology :

- Model selection : Prioritize transient middle cerebral artery occlusion (tMCAO) in rodents over permanent ischemia models to mimic human stroke dynamics .

- Dosage regimen : Test post-injury administration (e.g., 20 mg/kg at 2h post-reperfusion) to align with therapeutic windows.

- Gender considerations : Include female animals to address sex-specific responses, as most studies use males .

Q. What experimental strategies validate this compound’s role in diabetic vascular dysfunction?

- Methodology :

- Ex vivo assays : Use aortic ring preparations from diabetic rats to measure endothelium-dependent relaxation (acetylcholine response) and eNOS/iNOS expression via qPCR .

- PPARβ pathway modulation : Apply PPARβ antagonists (e.g., GSK0660) to confirm this compound’s dependency on this pathway for NO synthesis .

Methodological Challenges & Solutions

Q. How to address variability in this compound’s anti-osteoporotic effects across dosages?

- Approach :

- Dose-response curves : Test 10–40 mg/kg/day in ovariectomized mice, monitoring bone density (micro-CT) and serum markers (ALP, OPG/RANKL ratio). Higher doses (>40 mg/kg) may saturate targets, reducing efficacy .

- β-catenin validation : Use ST2 stromal cells with Wnt/β-catenin inhibitors (e.g., DKK1) to isolate this compound’s mechanism .

Q. What statistical frameworks are critical for analyzing this compound’s dual antioxidant/pro-oxidant effects?

- Approach :

- Multivariate analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., 10 vs. 50 mg/l this compound in G6PD-inhibition assays).

- Threshold determination : Use ROC curves to identify concentration thresholds where antioxidant effects shift to pro-oxidant (e.g., >100 μM in cancer cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.